1-[4-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one
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Overview
Description
1-[4-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one is a synthetic organic compound with the molecular formula C16H23ClN2O4S. This compound features a piperazine ring substituted with a sulfonyl group and an ethanone moiety, making it a versatile molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves multiple steps:
Starting Materials: The synthesis begins with 5-chloro-4-methyl-2-propoxybenzenesulfonyl chloride and piperazine.
Formation of Intermediate: The sulfonyl chloride reacts with piperazine under basic conditions to form the intermediate 1-(5-chloro-4-methyl-2-propoxybenzenesulfonyl)piperazine.
Acylation: The intermediate is then acylated with ethanoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the sulfonylation and acylation reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
1-[4-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed to modify the sulfonyl group, possibly converting it to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium azide (NaN3), thiols (RSH).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[4-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It could influence signaling pathways related to cell growth, apoptosis, or microbial inhibition.
Comparison with Similar Compounds
Similar Compounds
1-(4-Phenylpiperazin-1-yl)ethan-1-one: Similar structure but lacks the sulfonyl group.
1-(4-Methylpiperazin-1-yl)ethan-1-one: Similar structure but lacks the chloro and propoxy groups.
Uniqueness
1-[4-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one is unique due to its combination of a sulfonyl group, chloro, and propoxy substituents, which confer distinct chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[4-(5-chloro-4-methyl-2-propoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O4S/c1-4-9-23-15-10-12(2)14(17)11-16(15)24(21,22)19-7-5-18(6-8-19)13(3)20/h10-11H,4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSJTDXYLKMNLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCN(CC2)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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